(3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3,5-dichlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPOEAQHMOHQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374160 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-79-5 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3 ,5 Dichloro Biphenyl 2 Yl Acetic Acid Analogues
Impact of Halogenation Pattern on the Biological Activities of Dichlorobiphenyls
The presence, number, and position of halogen atoms on the biphenyl (B1667301) scaffold are pivotal in determining the biological activity of dichlorobiphenyls. Halogenation can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. researchgate.net
Research into various halogenated biphenyls has demonstrated that the specific chlorination pattern dictates the molecule's conformational flexibility and its ability to bind to target receptors. For instance, in the context of peroxisome proliferator-activated receptor γ (PPARγ) modulators, the placement of chloro groups on the biphenyl rings is crucial for activity. nih.govnih.gov Analogues with a 2,4-dichloro substitution on one ring and a 3,5-dichloro pattern on the other have shown high transcriptional potency. nih.govnih.gov The chlorine atoms in the ortho positions (like the 2-position) can force a twisted conformation of the biphenyl rings, which may be essential for fitting into the binding pocket of a specific receptor or enzyme.
Furthermore, the electronic effects of chlorine atoms, being electron-withdrawing, can modulate the pKa of nearby functional groups and influence hydrogen bonding capabilities, which are often critical for ligand-receptor interactions. Studies on different classes of halogenated compounds have shown that halogen substituents can enhance metabolic stability and membrane transport. researchgate.net The specific pattern of two chlorine atoms at the 3' and 5' positions, as seen in the parent compound, contributes to a distinct electronic and steric profile that is a key determinant of its biological effects.
| Compound Analogue Structure | Halogenation Pattern | Observed Effect on Activity | Reference Target/Activity |
|---|---|---|---|
| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 2,4-dichloro and 3,5-dichloro | High transcriptional potency | PPARγ Modulation nih.govnih.gov |
| Alkyl5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones | 3,4-dichloro | Selective antagonism | Neurokinin-2 Receptor researchgate.net |
| 4-Amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinic acids | 3,5-dichloro | Potent herbicidal activity | Auxin-signaling F-box protein 5 (AFB5) mdpi.com |
Contribution of the Acetic Acid Moiety to the Pharmacological Profile of Biphenyl Derivatives
The acetic acid group is a common pharmacophore in many biologically active compounds, particularly in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). ontosight.ai Its presence in biphenyl derivatives often imparts acidic properties, allowing for ionic interactions with biological targets. Biphenyl acetic acids have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. ontosight.aiontosight.ai
The carboxylic acid functional group plays a crucial role in the biochemistry and design of drugs. ajgreenchem.com It can act as a hydrogen bond donor and acceptor, forming key interactions within the active site of enzymes or receptors. For many biphenyl derivatives, the acetic acid moiety is essential for their mechanism of action, which frequently involves the inhibition of enzymes like cyclooxygenase (COX). ontosight.ai The carboxylate group can chelate metal ions or interact with positively charged amino acid residues (e.g., arginine or lysine) in the target's binding site.
The length and substitution of the acetic acid side chain can also modulate activity. For example, the introduction of an alpha-methyl group, creating a propionic acid derivative, can enhance potency and introduce stereochemistry, which often leads to differential activity between enantiomers. The acidic nature of this moiety also influences the pharmacokinetic properties of the molecule, such as its solubility, absorption, and distribution.
| Compound Class | Key Interaction of Acetic Acid Moiety | Resulting Pharmacological Activity |
|---|---|---|
| Biphenyl Acetic Acids | Inhibition of cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic ontosight.ai |
| Benzofuran/Benzothiophene Biphenyl Oxo-acetic Acids | Inhibition of protein tyrosine phosphatase 1B | Oral antihyperglycemic activity nih.gov |
| Biphenyl Carboxylic Acids | Binding to estrogen receptor alpha | Anticancer activity ajgreenchem.com |
Conformational Analysis and its Correlation with Biological Activity in Substituted Biphenyls
The three-dimensional conformation of biphenyl derivatives is a critical factor governing their biological activity. Biphenyl itself is not planar; the two phenyl rings are twisted relative to each other due to steric hindrance between the ortho-hydrogens. libretexts.org The angle between the planes of the two rings is known as the dihedral or torsional angle.
Substitution at the ortho positions of the biphenyl rings significantly influences this dihedral angle. Bulky substituents, such as chlorine atoms or the acetic acid group in (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, increase steric hindrance and restrict rotation around the central carbon-carbon single bond. libretexts.org This restricted rotation can lead to a stable, twisted conformation. If the substitution pattern is asymmetric, this can result in atropisomers—stereoisomers that are stable enough to be isolated due to high rotational energy barriers. libretexts.org
The specific conformation adopted by a substituted biphenyl is often crucial for its interaction with a biological target. nih.gov A particular dihedral angle may be required for the molecule to fit optimally into the binding site of a receptor or enzyme. For instance, the activity of polychlorinated biphenyls has been directly related to their conformational structure. nih.gov A coplanar conformation is often required for toxicity similar to dioxins, while non-coplanar conformations can lead to different biological activities. The ortho-substituted acetic acid in the title compound forces a non-planar conformation, which dictates the spatial orientation of the dichlorinated ring and is a key element in its SAR.
| Substitution Pattern | Effect on Conformation | Correlation with Biological Activity |
|---|---|---|
| No ortho-substituents | Relatively free rotation, dihedral angle ~45° | Activity depends on the ability to adopt the required conformation for the target. nih.govlibretexts.org |
| Bulky ortho-substituents | Restricted rotation, increased dihedral angle | Stable, twisted conformation may be required for optimal binding to a specific target. libretexts.org |
| Bridging ortho-substituents | Locked, twisted conformation | High activation energy for racemization, leading to stable, easily resolved enantiomers. libretexts.org |
SAR of Biphenyl-based Ligands for Specific Biological Targets (e.g., Receptor Interactions, Enzyme Inhibition)
Biphenyl-based structures serve as scaffolds for ligands targeting a wide array of biological molecules, including receptors and enzymes. The SAR for these ligands is highly target-specific.
Enzyme Inhibition: Biphenyl derivatives have been developed as inhibitors for various enzymes. For instance, biphenyl-based compounds have shown inhibitory activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are targets in the treatment of Alzheimer's disease. nih.gov In these cases, the biphenyl moiety often engages in hydrophobic and aromatic interactions within the enzyme's active site, for example, with tryptophan and tyrosine residues in the peripheral anionic site (PAS) of cholinesterases. nih.gov Similarly, aryl sulfoxides with a biphenyl group have been identified as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for inflammatory and pain disorders. acs.org
Receptor Interactions: In the realm of receptor binding, biphenyl-based ligands have been designed for targets such as the histamine (B1213489) H3 receptor. nih.gov The biphenyl fragment typically occupies a hydrophobic pocket in the receptor, and its substitution pattern can fine-tune binding affinity and selectivity. For angiotensin converting enzyme (ACE) inhibitors, biphenyl moieties have been appended with groups like tetrazoles to enhance binding and antihypertensive activity. researchgate.net The biphenyl structure can also be a key component in ligands for nuclear receptors like PPARγ, where it helps to position other functional groups for critical interactions that modulate receptor activity. nih.gov In the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint, the biphenyl group has been identified as a minimum fragment that conserves activity, binding within a hydrophobic tunnel on the PD-L1 protein. researchgate.net
The SAR for this compound and its analogues is therefore a composite of these factors, where the dichlorination pattern, the acidic side chain, and the resulting molecular conformation all contribute to its specific interactions with biological targets.
| Biological Target | Role of Biphenyl Moiety | Example Compound Class |
|---|---|---|
| Butyrylcholinesterase (BuChE) | Hydrophobic and aromatic interactions in the active site | Biphenylalkoxyamines nih.gov |
| Angiotensin Converting Enzyme (ACE) | Scaffold to position other interacting groups (e.g., tetrazole) | Triazolyl-biphenyls researchgate.net |
| Programmed cell death-ligand 1 (PD-L1) | Core binding fragment occupying a hydrophobic tunnel | Biphenyl-based small-molecule inhibitors researchgate.net |
| Monoacylglycerol Lipase (MAGL) | Core structural component for inhibitor design | Aryl sulfoxides acs.org |
Biological Activity and Mechanistic Investigations of 3 ,5 Dichloro Biphenyl 2 Yl Acetic Acid Analogues in Vitro Focus
In Vitro Anti-proliferative and Cytotoxic Efficacy in Cellular Models
Biphenyl (B1667301) carboxylic acid analogues have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and the cytotoxic potential of these compounds.
In one study, a library of biphenyl carboxylic acids was screened against human breast cancer cell lines MCF-7 and MDA-MB-231. ajgreenchem.com A benzyloxy derivative, compound 3j , showed potent activity against both MCF-7 and MDA-MB-231 cells, with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively. ajgreenchem.com The unsubstituted parent compound 3a also exhibited good activity, with IC50 values of 10.14 ± 2.05 µM against MCF-7 and 10.78 ± 2.58 µM against MDA-MB-231. ajgreenchem.com
Another study synthesized twenty-six unsymmetrical biphenyls and tested their cytotoxicity against a panel of human tumor cell lines, including A549 (lung), DU145 (prostate), KB (nasopharyngeal), and the drug-resistant KB-Vin line. nih.gov Three compounds, 27 , 35 , and 40 , demonstrated particularly potent activity, with IC50 values ranging from 0.04 to 3.23 µM across the cell line panel. nih.gov Notably, several of the active compounds were more potent against the drug-resistant KB-Vin cell line than its parent KB line, suggesting a potential to overcome certain mechanisms of drug resistance. nih.gov
Furthermore, two hydroxylated biphenyl compounds, 11 and 12 , were identified for their potential antitumor activity in malignant melanoma cells, showing IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, while displaying no significant toxicity to normal human fibroblast cells at concentrations up to 32 µM. mdpi.com
| Compound | Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|
| Compound 3j (benzyloxy derivative) | MCF-7 (Breast) | 9.92 ± 0.97 | ajgreenchem.com |
| Compound 3j (benzyloxy derivative) | MDA-MB-231 (Breast) | 9.54 ± 0.85 | ajgreenchem.com |
| Compound 3a (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | ajgreenchem.com |
| Compound 3a (unsubstituted) | MDA-MB-231 (Breast) | 10.78 ± 2.58 | ajgreenchem.com |
| Compound 35 | A549, DU145, KB, KB-Vin | 0.04 | nih.gov |
| Compound 11 | Melanoma | 1.7 ± 0.5 | mdpi.com |
| Compound 12 | Melanoma | 2.0 ± 0.7 | mdpi.com |
Assessment of Anti-inflammatory Potential in Cell-based Assays
The anti-inflammatory properties of biphenyl acetic acid analogues are often investigated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. scispace.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects than non-selective COX inhibition. scispace.com
In vitro colorimetric COX inhibitor screening assays are used to determine the IC50 values of compounds against ovine COX-1 and human COX-2. nih.gov A study of novel phenoxy acetic acid derivatives identified several compounds with significant and selective COX-2 inhibition. nih.gov For instance, compounds 5d–f , 7b , and 10c–f demonstrated potent COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM. nih.gov
Beyond enzyme inhibition, the anti-inflammatory potential of these compounds is assessed in cell-based assays by measuring their effect on the production of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, these compounds are tested for their ability to reduce the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com Two compounds, 5f and 7b , were shown to significantly lower TNF-α levels by 61.04% and 64.88%, and PGE-2 levels by 60.58% and 57.07%, respectively, in in-vivo tests that are reflective of cellular level activity. nih.gov
| Compound Series | Assay | Activity | Reference |
|---|---|---|---|
| 5d-f, 7b, 10c-f | In Vitro COX-2 Inhibition | IC50 = 0.06–0.09 µM | nih.gov |
| 5f | TNF-α Reduction | 61.04% | nih.gov |
| 7b | TNF-α Reduction | 64.88% | nih.gov |
| 5f | PGE-2 Reduction | 60.58% | nih.gov |
| 7b | PGE-2 Reduction | 57.07% | nih.gov |
Evaluation of Antimicrobial and Antifungal Properties in Microbiological Systems
Analogues of biphenyl acetic acid have been investigated for their efficacy against a range of microbial pathogens. Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on biphenyl and dibenzofuran (B1670420) derivatives revealed that several polyhydroxy compounds exhibited moderate to significant inhibitory activities against drug-resistant Gram-positive and Gram-negative bacteria. mdpi.com Specifically, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com Furthermore, compounds 6e , 6g , and 6i displayed inhibitory activities comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. mdpi.com
In the context of antifungal activity, biphenyl-4-carboxylic acid derivatives have been tested against pathogenic Candida species. researchgate.netjocpr.com One study found that out of eight ester derivatives, four showed activity against Candida albicans and Candida tropicalis. jocpr.com Ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate were the most active, with MICs ranging from 512 to 1024 μg/mL. jocpr.com Another investigation of biphenyl-4-carboxylic acid amides found derivatives that could inhibit C. albicans and Aspergillus niger at MICs between 0.31 and 1.25 µg/mL. researchgate.net
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 6i | MRSA | 3.13 | mdpi.com |
| Compound 6m | MRSA | 3.13 | mdpi.com |
| Compound 6m | Multidrug-resistant E. faecalis | 6.25 | mdpi.com |
| Biphenyl-4-carboxylic acid amide derivative | C. albicans | 1.25 - 0.31 | researchgate.net |
| Biphenyl-4-carboxylic acid amide derivative | A. niger | 1.25 - 0.31 | researchgate.net |
| Ethyl 4-biphenyl carboxylate | C. albicans / C. tropicalis | 512 - 1024 | jocpr.com |
| Decanoyl 4-biphenyl carboxylate | Candida spp. | 512 | jocpr.com |
Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors, Dopamine Receptors)
The interaction of biphenyl acetic acid analogues with G-protein coupled receptors, particularly cannabinoid receptors (CB1 and CB2), has been a subject of interest for therapeutic development. The binding affinity of these compounds is typically determined through radioligand displacement assays, where the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured. This provides key data points such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Research into peripherally selective analogues of cannabinoid receptor partial agonists has led to the identification of novel biphenyl compounds. mdpi.com For example, a cyclohexylsulfamide derivative, compound 21 , was identified as a partial agonist of the human CB1 (hCB1) receptor with an EC50 of approximately 140 nM and a binding affinity (Ki) of about 1.5 µM, as determined by the displacement of [3H]CP55940. mdpi.com
Meta-analyses of numerous studies have provided pooled affinity values for various ligands at cannabinoid receptors. For the well-known cannabinoid agonist Δ⁹-tetrahydrocannabinol (THC), the mean Ki value at human CB1 receptors was determined to be 25.1 nM. nih.gov The synthetic agonist CP55,940 showed high affinity with mean Kd values of 2.5 nM and 0.92 nM for human CB1 and CB2 receptors, respectively. nih.govresearchgate.net The antagonist SR141716A exhibited a Kd of 2.9 nM at human CB1 receptors. nih.govresearchgate.net While these are not biphenyl acetic acid derivatives themselves, their binding characteristics provide a benchmark for assessing novel synthetic ligands that target the same receptors.
| Compound | Receptor | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|---|
| Compound 21 (cyclohexylsulfamide) | Human CB1 | ~1.5 µM (Ki) | mdpi.com |
| Δ⁹-tetrahydrocannabinol (THC) | Human CB1 | 25.1 nM (Ki) | nih.gov |
| CP55,940 | Human CB1 | 2.5 nM (Kd) | nih.govresearchgate.net |
| CP55,940 | Human CB2 | 0.92 nM (Kd) | nih.govresearchgate.net |
| SR141716A | Human CB1 | 2.9 nM (Kd) | nih.govresearchgate.net |
Enzyme Inhibition Mechanisms of Biphenyl Acetic Acid Derivatives (e.g., Fatty Acid Amide Hydrolase)
Biphenyl derivatives have been developed as potent inhibitors of various enzymes, with Fatty Acid Amide Hydrolase (FAAH) being a key target. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov
The mechanism of FAAH inhibition often involves the covalent modification of a catalytic serine residue in the enzyme's active site. Carbamate-based inhibitors, including a class of biphenyl esters, function through this mechanism. nih.govescholarship.org Structure-activity relationship studies on cyclohexylcarbamic acid biphenyl esters led to the identification of URB597, a potent FAAH inhibitor with an IC50 value of 4.6 nM. nih.gov This compound is a meta-biphenyl derivative, highlighting the importance of the biphenyl scaffold for potent inhibition. nih.gov The inhibitory action of these carbamate (B1207046) derivatives involves the carbamoylation of the active site serine, which inactivates the enzyme. escholarship.org
Pharmacological inhibition of FAAH in the central nervous system has been shown to prevent and reverse morphine tolerance in animal models, an effect mediated by the enhanced signaling of FAAH-regulated lipids through CB1, CB2, and PPAR-α receptors. nih.gov This demonstrates that the enzymatic inhibition observed in vitro translates into significant downstream biological effects.
Other In Vitro Pharmacological Characterizations and Target Identification
Beyond the more commonly studied targets, in vitro investigations have identified other proteins and pathways modulated by biphenyl acetic acid analogues.
One such target is the urate transporter 1 (URAT1), which is clinically validated for the treatment of hyperuricemia and gout. mdpi.com Through a strategy of pharmacophore fusion based on known URAT1 inhibitors, two series of novel biphenyl carboxylic acids were designed and synthesized. Many of these compounds showed significant inhibition of human URAT1. The most potent derivatives, A1 and B21 , exhibited IC50 values of 0.93 μM and 0.17 μM, respectively, which were comparable or superior to the clinical uricosuric drug benzbromarone. mdpi.com
In the field of antimicrobials, a comparative target analysis of chlorinated biphenyl compounds, which share structural similarities with some biphenyl acetic acid derivatives, has highlighted MenG as a molecular target. MenG, a methyltransferase involved in the menaquinone biosynthesis pathway, was identified as a target for the antibacterial compound PK150 and the widely used antimicrobial triclocarban. mdpi.com This suggests that enzymes within bacterial metabolic pathways could be additional targets for certain classes of biphenyl derivatives.
Environmental Fate and Degradation of 3 ,5 Dichloro Biphenyl 2 Yl Acetic Acid and Analogues
Photodegradation Kinetics and Mechanisms of Chlorinated Biphenyls in Environmental Matrices
Photodegradation is a key abiotic process that contributes to the transformation of chlorinated biphenyls in the environment. This process can occur through direct photolysis, where the molecule itself absorbs solar radiation, or indirectly, mediated by other light-absorbing species.
The kinetics of photodegradation for PCBs can be influenced by several factors within environmental matrices like water and soil. For instance, studies on PCBs adsorbed on suspended river particles have shown that molecular hydrophobicity, the positive charge on aromatic carbon atoms, and the presence of chlorine atoms adjacent to the carbon bridge can enhance photochemical activity. nih.gov The degradation often follows pseudo-first-order kinetics. uc.pt
The mechanisms of photodegradation involve highly reactive species. In natural waters containing organic matter, different reactive oxygen species (ROS) play roles depending on the specific properties of the PCB congener. For more hydrophobic PCBs, superoxide (B77818) radicals (•O₂⁻) and singlet oxygen (¹O₂) in the hydrophobic zones of particles contribute significantly to degradation. nih.gov In contrast, hydroxyl radicals (•OH) in the more hydrophilic zones are major contributors to the degradation of less hydrophobic PCBs. nih.gov A primary mechanism in the photodegradation of chlorinated aromatic compounds is the homolytic scission (cleavage) of the carbon-chlorine (C-Cl) bond, which leads to dechlorination. uc.pt
Biodegradation Pathways in Aerobic and Anaerobic Environmental Conditions
Biodegradation is a critical process for the ultimate removal of chlorinated biphenyls from the environment, carried out by microorganisms. nih.gov Two distinct but complementary biological processes are responsible for the biotransformation of PCBs: aerobic oxidation and anaerobic reductive dechlorination. nih.govnih.govosti.gov
Under anaerobic conditions, typically found in deeper sediments, microorganisms mediate reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) rings, converting highly chlorinated PCBs into congeners with fewer chlorine atoms. nih.govnih.gov This step is crucial because the resulting lightly chlorinated biphenyls are more susceptible to degradation under aerobic conditions.
In aerobic environments, such as surface sediments and water, different sets of bacteria can degrade the lightly chlorinated biphenyls produced by anaerobic processes. nih.govnih.gov The aerobic pathway typically involves dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This leads to ring cleavage and eventual mineralization of the compound. The degradation of PCBs with all chlorines on a single ring has been observed to be faster than those with the same number of chlorines distributed on both rings. epa.gov
Formation of Transformation Products and Environmental Half-lives
The degradation of dichlorobiphenyls and their derivatives leads to the formation of various transformation products. During anaerobic biodegradation, the primary transformation products are less-chlorinated biphenyl congeners, which are subsequently degraded aerobically. nih.gov For example, anaerobic dechlorination can transform more highly chlorinated PCBs into ortho-enriched congeners that are more readily broken down by aerobic bacteria. nih.gov
The environmental persistence of these compounds is often quantified by their half-life, which can vary dramatically depending on the specific compound, environmental matrix, and conditions. Polychlorinated biphenyls are known to be highly stable, with environmental degradation half-lives that can extend to several decades. researchgate.net Dichlorobiphenyls are not readily biodegraded, and their half-lives can be substantial. epa.gov For example, a field study of farmland amended with sludge reported half-lives for four different dichlorobiphenyls ranging from 210 to 330 days in soil. epa.gov In aquatic sediments, the environmental half-life of various PCBs can range from several years to several decades. researchgate.net
| Compound Class | Environmental Matrix | Half-Life Range | Reference |
|---|---|---|---|
| Dichlorobiphenyls | Air (Photooxidation) | 1 to 15 days | epa.gov |
| Dichlorobiphenyls (e.g., 2,2'-, 2,6-, 2,3-, 2,4'-) | Soil (Aerobic) | 210 to 330 days | epa.gov |
| PCBs (general) | Baltic Proper Sediments | 3 to 38 years | researchgate.net |
| Aroclor 1242 (less chlorinated PCBs) | Human Serum (occupational exposure) | Median: 2.6 years | nih.gov |
| Aroclor 1254 (more chlorinated PCBs) | Human Serum (occupational exposure) | Median: 4.8 years | nih.gov |
| Persistent PCBs (e.g., PCB-153, PCB-170, PCB-180) | Human Body (intrinsic elimination) | ~10 to 15.5 years | nih.gov |
Environmental Persistence and Biogeochemical Cycling of Dichlorobiphenyl Acetic Acid Derivatives
Derivatives of dichlorobiphenyl acetic acid, like PCBs in general, are characterized by high environmental persistence due to their chemical stability and resistance to degradation. researchgate.netnih.gov Their low water solubility and low vapor pressure, combined with transport processes in air, water, and sediment, allow for their distribution from local contamination sites to remote areas. nih.gov
Computational Chemistry and in Silico Studies of 3 ,5 Dichloro Biphenyl 2 Yl Acetic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules to the active site of a protein.
While specific docking studies for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid are not widely published, research on analogous biphenyl (B1667301) acetic acid derivatives provides a strong framework for understanding its potential interactions. For instance, studies on 4',5-di-substituted 3-biphenyl acetic acid derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, reveal critical binding interactions. researchgate.netasianpubs.org
In these simulations, the acetic acid moiety typically forms key hydrogen bonds with polar residues, such as Arginine and Tyrosine, within the enzyme's active site. The biphenyl scaffold orients itself within a hydrophobic pocket. For this compound, it is hypothesized that the dichlorinated phenyl ring would occupy a hydrophobic sub-pocket of a target protein. The chlorine atoms can significantly influence binding affinity and selectivity through specific hydrophobic and halogen-bonding interactions.
A hypothetical docking simulation of this compound into the COX-2 active site (PDB ID: 1CX2) would likely show the carboxylate group interacting with key amino acids at the top of the channel, while the dichlorinated ring would be positioned deeper within the hydrophobic pocket. The specific 3',5'-dichloro substitution pattern would dictate the precise orientation and could enhance binding affinity compared to non-halogenated analogs. The interactions would likely involve a combination of hydrogen bonds, π-π stacking, and hydrophobic contacts. researchgate.netasianpubs.org
Table 1: Hypothetical Ligand-Target Interactions for this compound
| Interaction Type | Potential Interacting Residues (in COX-2) | Contributing Moiety of Ligand |
|---|---|---|
| Hydrogen Bonding | Arg120, Tyr355 | Carboxylic Acid |
| Hydrophobic/van der Waals | Val349, Leu352, Tyr385, Trp387 | Biphenyl Rings |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
For biphenyl acetic acid derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their anti-inflammatory activity. researchgate.nettsijournals.com These studies on analogous series of compounds have shown that both steric and electrostatic fields are crucial for activity. The models often indicate that bulky substituents at certain positions can either enhance or diminish activity, depending on the topology of the target's active site.
In the context of this compound, a QSAR model would likely highlight the importance of the electronic and steric properties of the chlorine atoms. The electron-withdrawing nature of chlorine would affect the electronic distribution of the entire molecule, which is a key determinant of its interaction with a biological target. QSAR models developed for similar non-steroidal anti-inflammatory drugs (NSAIDs) have revealed that electron-withdrawing groups on the phenyl rings can be favorable for activity. tsijournals.com
The generated QSAR models for related compounds have demonstrated good predictive ability, with cross-validated correlation coefficients (r²cv) often exceeding 0.5, indicating robust models. tsijournals.com These models suggest that less bulky and electron-withdrawing groups at the 4' and 5' positions of the biphenyl scaffold are important for enhancing anti-inflammatory activity. tsijournals.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about molecular geometry, electronic properties, and reactivity.
DFT calculations would also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carboxylic acid oxygen atoms, indicating their role as hydrogen bond acceptors, and around the chlorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the carboxylic acid hydrogen, marking it as a hydrogen bond donor site.
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | High | Indicates electron-donating ability |
| LUMO Energy | Low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |
| MEP Negative Regions | Carboxylate oxygens, Chlorine atoms | Sites for electrophilic attack/H-bond accepting |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations of ligands docked into their target proteins are crucial for understanding the stability of the binding pose and the dynamics of the ligand-protein complex. For this compound, an MD simulation initiated from a docked pose within an enzyme like COX-2 would provide insights into the stability of the key interactions over time. researchgate.netasianpubs.org
These simulations can reveal if the initial hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation. researchgate.net They can also highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. The root-mean-square deviation (RMSD) of the ligand's atomic positions during the simulation is often monitored to assess the stability of its binding mode. A stable RMSD suggests a stable binding pose. semanticscholar.org
Furthermore, MD simulations can explore the conformational flexibility of this compound itself, particularly the rotation around the biphenyl single bond. This conformational freedom is important for its ability to adapt to the shape of different binding sites. beilstein-journals.orgjinr.ru
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles. nih.govljmu.ac.uk
The ADME properties of this compound can be predicted using various computational tools and established rules, such as Lipinski's Rule of Five. This rule helps to evaluate the "drug-likeness" of a compound and its likelihood of being an orally active drug.
Table 3: Predicted ADME Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | ~281.13 g/mol | Complies (< 500) |
| LogP (Lipophilicity) | ~4.5-5.0 | Complies (< 5) |
| Hydrogen Bond Donors | 1 (from -COOH) | Complies (< 5) |
| Hydrogen Bond Acceptors | 2 (from -COOH) | Complies (< 10) |
| Polar Surface Area (PSA) | ~37.3 Ų | Favorable for cell permeability |
Based on these parameters, this compound is predicted to have good oral bioavailability. Its molecular weight and numbers of hydrogen bond donors and acceptors fall well within the recommended ranges. The calculated LogP suggests high lipophilicity, which is favorable for membrane permeation, but values approaching 5 can sometimes be associated with lower absorption and higher metabolic clearance. The polar surface area is also within a range that suggests good cell membrane permeability. eijppr.comnih.gov Various web-based tools like SwissADME can provide these predictions and offer further insights into properties like gastrointestinal absorption and blood-brain barrier penetration. biorxiv.org
Analytical Methodologies for the Research and Characterization of 3 ,5 Dichloro Biphenyl 2 Yl Acetic Acid
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. For "(3',5'-Dichloro-biphenyl-2-yl)-acetic acid," both ¹H NMR and ¹³C NMR spectra would be essential for confirming its identity.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the substitution pattern of the chloro and acetic acid groups. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would typically appear as a singlet further upfield. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.
¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom. The spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons would be indicative of their electronic environment, influenced by the chlorine and aryl substituents.
Table 1: Representative NMR Data for a Biphenyl (B1667301) Carboxylic Acid Derivative
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | 10.0 - 13.0 | Carboxylic acid (-COOH) |
| 7.0 - 8.5 | Aromatic protons (Ar-H) | |
| 3.5 - 4.0 | Methylene protons (-CH₂) | |
| ¹³C | 170 - 180 | Carboxyl carbon (-COOH) |
| 120 - 150 | Aromatic carbons (Ar-C) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic rings.
Key expected IR absorption bands include:
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹.
C-O stretching and O-H bending vibrations in the region of 1210-1320 cm⁻¹ and 920-950 cm⁻¹, respectively.
C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.
A strong C-Cl stretching absorption, typically in the 1000-1100 cm⁻¹ region, indicative of the chloro substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For "this compound" (C₁₄H₁₀Cl₂O₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which would be a key identifier for this molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Chromatographic Methods for Purification and Quantification (HPLC, GC-MS)
Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from reaction mixtures or complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. A reversed-phase HPLC method would be suitable for the analysis of "this compound." cmes.org
Stationary Phase: A C18 column is commonly used.
Mobile Phase: A mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution may be necessary to achieve good separation from impurities.
Detection: A UV detector is typically used, as the biphenyl system is strongly UV-absorbing. The detection wavelength would be set at a λmax of the compound for optimal sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-sensitivity technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a carboxylic acid like "this compound," derivatization is often required to increase its volatility and thermal stability for GC analysis. northwestern.educhromforum.org
Derivatization: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. researchgate.net
Column: A non-polar or medium-polarity capillary column would be suitable for separating the derivatized analyte.
Detection: The mass spectrometer provides high selectivity and sensitivity, allowing for both qualitative identification based on the mass spectrum and quantitative analysis.
Development of Novel Analytical Assays for Detection and Characterization in Complex Matrices
The detection of "this compound" in complex biological or environmental matrices may require the development of specialized analytical assays with high sensitivity and selectivity. cdc.govnih.govclu-in.org Such assays could include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity and is the gold standard for trace analysis in complex samples.
Immunoassays: If there is a need for high-throughput screening, specific antibodies could be raised against the molecule to develop enzyme-linked immunosorbent assays (ELISAs).
Biosensors: Novel biosensors could potentially be developed for the rapid and real-time detection of the compound.
The development of these assays would be crucial for pharmacokinetic, metabolic, or environmental fate studies.
Isotopic Labeling Techniques in Mechanistic and Metabolic Research
Isotopic labeling is a powerful technique used to trace the fate of a molecule in biological systems or to elucidate reaction mechanisms. wikipedia.orgmusechem.comnih.gov By replacing one or more atoms in "this compound" with a stable or radioactive isotope (e.g., ²H, ¹³C, or ¹⁴C), researchers can:
Trace Metabolic Pathways: Follow the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo or in vitro. researchgate.net
Identify Metabolites: The isotopic label helps in the identification of metabolites using mass spectrometry, as they will retain the isotopic signature.
Elucidate Reaction Mechanisms: Isotopic labeling can provide insights into the mechanisms of chemical reactions or enzymatic transformations involving the compound.
While no specific isotopic labeling studies on "this compound" have been reported in the reviewed literature, this methodology remains a critical tool in the broader field of drug metabolism and mechanistic biochemistry. youtube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Q & A
Q. What are the optimized synthetic routes for (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
-
Key Reactions : The compound can be synthesized via halogenation of biphenyl precursors. For example, chlorination of 2-phenylacetic acid derivatives using Cl₂ or SOCl₂ under controlled temperatures (40–60°C) yields dichloro-substituted products .
-
Optimization Factors :
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity for 3',5'-substitution .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structural isomers .
-
Yield Data :
Reaction Type Yield (%) Purity (HPLC) Halogenation 65–75 ≥98% Nitration 50–60 95%
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; dihedral angle between phenyl rings: 45–50°) to confirm substitution patterns .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peak at m/z 295 (M+H⁺) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) with detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for enhanced sensitivity (LOQ: 0.1 ng/mL) .
- Sample Preparation : Acidify biological samples (pH 2–3) and extract with ethyl acetate to isolate the compound .
Advanced Research Questions
Q. How do substituent positions (e.g., Cl, NO₂) on the biphenyl ring affect biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
- 3',5'-Dichloro substitution : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .
- Nitration (e.g., 3'-NO₂) : Increases electrophilicity, altering enzyme-binding affinity (e.g., COX-2 inhibition) .
-
Experimental Design :
- Synthesize analogs with varying substituents (Table 1).
- Test in vitro bioactivity (e.g., IC₅₀ against bacterial strains).
Table 1: Substituent Effects on Bioactivity
Substituent LogP IC₅₀ (µM) Target Enzyme 3',5'-Cl 3.2 12.5 CYP450 3'-NO₂,5'-Cl 2.8 8.7 COX-2 4'-F,3',5'-Cl 3.0 10.2 DHFR
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
- Discrepancies in IC₅₀ values may arise from using HeLa vs. HEK293 cells .
- Metabolic Stability : Assess compound degradation in different media (e.g., plasma vs. PBS) .
- Statistical Validation : Apply ANOVA to evaluate inter-study variability (p < 0.05 threshold) .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Key interactions:
- Chlorophenyl groups form hydrophobic contacts with Leu³⁸⁴ .
- Carboxylic acid hydrogen-bonds with Arg¹²⁰ .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How to evaluate in vitro toxicity and off-target effects?
Methodological Answer:
- Cytotoxicity Assays : Use MTT/WST-1 on primary hepatocytes (EC₅₀ threshold: >50 µM) .
- hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 30 µM preferred) .
- Metabolite Profiling : Identify reactive intermediates (e.g., quinones) via LC-HRMS to predict idiosyncratic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
